An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-7-chloro-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-7-chloro-1H-indole
Introduction: The Strategic Importance of 5-bromo-7-chloro-1H-indole in Modern Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Strategic functionalization of the indole nucleus is a proven methodology for modulating the pharmacological activity, metabolic stability, and pharmacokinetic profile of these molecules. Among the vast library of functionalized indoles, 5-bromo-7-chloro-1H-indole (CAS No. 180623-89-6) has emerged as a particularly valuable and versatile building block for researchers in drug development.
This dihalogenated indole derivative offers a unique combination of physicochemical properties and synthetic handles that make it an indispensable precursor for complex molecular architectures. The bromine atom at the C-5 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the facile introduction of diverse aryl, alkenyl, and alkynyl moieties.[1] Concurrently, the electron-withdrawing chlorine atom at the C-7 position modulates the electron density of the indole ring system, influencing its reactivity and the fundamental physicochemical properties of any downstream molecules.[1] This strategic substitution pattern is instrumental in the synthesis of novel kinase inhibitors, serotonin receptor modulators, and other advanced heterocyclic therapeutics.[1]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-bromo-7-chloro-1H-indole. As explicit experimental data for this specific compound is not widely available in peer-reviewed literature, this document combines established data from chemical suppliers, predictions from computational models, and expert analysis based on closely related structural analogues. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers and drug development professionals.
Part 1: Core Molecular and Physical Properties
A foundational understanding of a compound's basic physical and chemical properties is critical for its application in synthesis and formulation. The key identifiers and properties for 5-bromo-7-chloro-1H-indole are summarized below. It is important to note that while some properties are confirmed, others are predicted based on computational models and await experimental verification.
| Property | Value | Source & Notes |
| CAS Number | 180623-89-6 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrClN | [2][3] |
| Molecular Weight | 230.49 g/mol | [1][2][3] |
| Synonym | 7-chloro-5-bromoindole | [3] |
| Appearance | Off-white to pink solid (Predicted) | Based on analogues |
| Melting Point | Not Published | Awaiting experimental determination. See Protocol 1. |
| Boiling Point | 348.1 ± 22.0 °C (Predicted) | |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥97% (Typical Specification) | [2][3] |
Part 2: Spectroscopic and Spectrometric Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While specific experimental spectra for 5-bromo-7-chloro-1H-indole are not widely published, we can reliably predict the chemical shifts based on the extensive data available for related halogenated indoles and the known electronic effects of the substituents.[1]
Predicted ¹H and ¹³C NMR Spectral Data
The electron-withdrawing nature of both the bromine and chlorine atoms will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing them to appear further downfield compared to unsubstituted indole. The following table outlines the predicted chemical shifts in a typical NMR solvent like deuterochloroform (CDCl₃).
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparative Insights |
| N-H | >8.2 (broad singlet) | - | Typical for indole N-H; broadening due to quadrupolar relaxation and exchange.[1] |
| C2-H | ~7.3 - 7.4 | ~126 - 128 | Influenced by the aromatic system; similar to other 5,7-disubstituted indoles. |
| C3-H | ~6.5 - 6.6 | ~102 - 104 | The most shielded proton on the pyrrole ring, typical for indoles.[4] |
| C4-H | ~7.5 - 7.6 | ~122 - 124 | Deshielded by the adjacent C7a-N bond and the C7-Cl substituent. |
| C5 | - | ~114 - 116 | Site of bromination. The "heavy atom effect" of bromine causes a characteristic upfield shift for the directly attached carbon compared to chlorine. |
| C6-H | ~7.3 - 7.4 | ~124 - 126 | Flanked by two halogen-bearing carbons, leading to a downfield shift. |
| C7 | - | ~118 - 120 | Site of chlorination. The carbon directly attached to chlorine is significantly deshielded. |
| C3a | - | ~129 - 131 | Bridgehead carbon adjacent to the pyrrole ring. |
| C7a | - | ~133 - 135 | Bridgehead carbon deshielded by the nitrogen and the C7-Cl group. |
Protocol 1: Standardized Methodology for NMR Spectrum Acquisition
This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind these steps is to ensure accuracy, resolution, and reproducibility.
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Sample Preparation:
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Accurately weigh 10-15 mg of 5-bromo-7-chloro-1H-indole.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. DMSO-d₆ is a more polar alternative if solubility is an issue.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the 0.0 ppm reference point.
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Instrument Setup (400/500 MHz Spectrometer):
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Insert the sample and lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift during acquisition, ensuring spectral stability.
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Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: Proper shimming is critical for achieving sharp, well-resolved spectral lines, which is essential for accurate coupling constant analysis.
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¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
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Spectral Width: ~16 ppm, centered around 6-7 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 scans, depending on sample concentration.
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¹³C NMR Acquisition Parameters:
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Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, aiding interpretation.
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Spectral Width: ~220 ppm, centered around 100-120 ppm.
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Number of Scans: 1024-4096 scans. Rationale: The low natural abundance of ¹³C requires a significantly larger number of scans to achieve an adequate signal-to-noise ratio.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
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Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Part 3: Solubility Profile and Lipophilicity
The solubility and lipophilicity of a compound are paramount in drug development, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
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Qualitative Solubility: As a halogenated aromatic heterocycle, 5-bromo-7-chloro-1H-indole is expected to be practically insoluble in water. It is predicted to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
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Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A computationally predicted LogP value for this compound is 3.58 , indicating significant lipophilicity.[3] This property is often desirable for crossing cellular membranes but may also lead to challenges with aqueous solubility and potential off-target binding.
Protocol 2: Experimental Determination of Solubility via Shake-Flask Method (ICH Guideline)
This protocol provides a standardized workflow for quantitatively assessing solubility, a critical parameter for formulation and preclinical studies.
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Preparation: Prepare saturated solutions by adding an excess amount of 5-bromo-7-chloro-1H-indole to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. Rationale: 24-48 hours is a standard duration to ensure that the dissolution process has reached its thermodynamic endpoint.
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Phase Separation: Centrifuge the vials at high speed (>10,000 rpm) to pellet the excess, undissolved solid.
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Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.
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Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Part 4: Chemical Reactivity and Stability
The synthetic utility of 5-bromo-7-chloro-1H-indole is defined by the distinct reactivity of its functional groups and the overall stability of the indole core.
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Cross-Coupling Reactions: The C5-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient installation of a wide variety of substituents, a cornerstone of modern medicinal chemistry library synthesis.[1]
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N-H Functionalization: The indole nitrogen (N-1) is a nucleophilic site and can be readily alkylated, acylated, or protected using standard methodologies, providing another vector for structural diversification.
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Electrophilic Aromatic Substitution: Despite the deactivating nature of the two halogen substituents, the indole ring remains an electron-rich system. The powerful activating effect of the pyrrole nitrogen directs electrophilic aromatic substitution (e.g., nitration, further halogenation) to occur preferentially at the C-3 position.[1]
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Stability: Halogenated indoles are generally stable compounds under standard laboratory conditions (room temperature, protected from light). Storage in a cool, dry, and inert atmosphere is recommended for long-term preservation of purity.[3]
Caption: Key reactivity sites on the 5-bromo-7-chloro-1H-indole scaffold.
Part 5: Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical building block is a non-negotiable aspect of scientific research and drug development. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.
Protocol 3: Purity Determination by Reverse-Phase HPLC
This protocol outlines a robust, self-validating method for determining the purity of 5-bromo-7-chloro-1H-indole.
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System Preparation:
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HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid modifier improves peak shape and ensures the analyte is in a single protonation state.
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Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
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System Suitability: Before analysis, perform a system suitability test by injecting a standard compound to ensure the system is operating correctly (checking for theoretical plates, tailing factor, and reproducibility).
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Sample Preparation:
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Prepare a stock solution of 5-bromo-7-chloro-1H-indole in a 50:50 mixture of Mobile Phase A and B (or pure Acetonitrile) at a concentration of approximately 1 mg/mL.
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Prepare a working solution for injection at ~0.1 mg/mL by diluting the stock solution.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
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Detection Wavelength: ~220 nm or 275 nm (typical for indole chromophore). A diode array detector can be used to scan multiple wavelengths.
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Gradient Elution:
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0-2 min: 50% B
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2-15 min: 50% to 95% B
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15-17 min: 95% B
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17-18 min: 95% to 50% B
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18-20 min: 50% B (re-equilibration)
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
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